molecular formula C6H2Br2ClNO2 B12866045 5-Chloro-2,3-dibromonitrobenzene

5-Chloro-2,3-dibromonitrobenzene

Cat. No.: B12866045
M. Wt: 315.34 g/mol
InChI Key: UQODRTJYQDHKPU-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dibromonitrobenzene (C₆H₂ClBr₂NO₂) is a halogenated nitrobenzene derivative characterized by a benzene ring substituted with chlorine (Cl) at position 5, bromine (Br) at positions 2 and 3, and a nitro group (-NO₂) at position 1. The nitro group enhances electrophilic substitution resistance, while the halogen atoms contribute to its stability and lipophilicity .

Properties

Molecular Formula

C6H2Br2ClNO2

Molecular Weight

315.34 g/mol

IUPAC Name

1,2-dibromo-5-chloro-3-nitrobenzene

InChI

InChI=1S/C6H2Br2ClNO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H

InChI Key

UQODRTJYQDHKPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dibromonitrobenzene typically involves multi-step reactions starting from benzene derivatives. The process includes:

    Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.

    Bromination: Addition of bromine atoms to the benzene ring, often using bromine or bromine compounds in the presence of a catalyst.

    Chlorination: Introduction of the chlorine atom, which can be achieved using chlorine gas or other chlorinating agents.

Industrial Production Methods: Industrial production of 5-Chloro-2,3-dibromonitrobenzene follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine).

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be further oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Amines: From the reduction of the nitro group.

    Hydroxylated Derivatives: From oxidation reactions.

Scientific Research Applications

Chemistry: : 5-Chloro-2,3-dibromonitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: : The compound is studied for its potential biological activity. Derivatives of this compound may exhibit antimicrobial or anticancer properties, making it a subject of interest in medicinal chemistry.

Medicine: : Research into the pharmacological properties of compounds derived from 5-Chloro-2,3-dibromonitrobenzene is ongoing. It may serve as a precursor for the development of new therapeutic agents.

Industry: : In the materials science field, this compound is used in the development of advanced materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dibromonitrobenzene depends on its chemical interactions with other molecules. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. The bromine and chlorine atoms also affect the compound’s reactivity and stability. These substituents can activate or deactivate the benzene ring towards electrophilic or nucleophilic attacks, depending on the reaction conditions.

Comparison with Similar Compounds

Halogenated Benzene Derivatives

3-Bromochlorobenzene (C₆H₄ClBr)

  • Structure : Chlorine at position 1, bromine at position 3.
  • Properties : Lacks the nitro group, making it less polar and more volatile than 5-chloro-2,3-dibromonitrobenzene. Its reactivity is dominated by halogen-directed electrophilic substitution.
  • Applications : Primarily used as an intermediate in agrochemical synthesis .

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (C₁₃H₄BrF₇O)

  • Structure : Multiple fluorine substituents and a brominated difluoromethoxy group.
  • Comparison : Fluorine’s strong electron-withdrawing effect reduces basicity compared to chlorine/bromine. The compound exhibits higher thermal stability but lower reactivity in nucleophilic substitution compared to 5-chloro-2,3-dibromonitrobenzene .
Property 5-Chloro-2,3-dibromonitrobenzene 3-Bromochlorobenzene Fluorinated Bromobenzene
Molecular Weight (g/mol) 316.35 191.45 389.06
Halogen Types Cl, Br Cl, Br Br, F
Key Functional Group -NO₂ None -O-CF₂
LogP (Lipophilicity) ~3.2 (estimated) ~2.8 ~5.3
Reactivity Moderate (nitro-directed) High (halogen-directed) Low (fluorine-stabilized)

Nitroaromatic Diuretics and Pharmacologically Active Analogs

5-Chloro-2,4-disulphamylaniline (Chlorothiazide precursor)

  • Structure : Chlorine at position 5, sulphamyl groups at 2 and 4.
  • Comparison : The sulphamyl groups (-SO₂NH₂) enhance diuretic activity by binding to renal carbonic anhydrase, unlike the nitro group in 5-chloro-2,3-dibromonitrobenzene, which lacks direct pharmacological activity. Chlorothiazide derivatives show lower acidotoxicity and higher clinical utility .

NCDOB Inhibitor

  • Structure : Contains a 5-chloro-2,3-dihydrobenzimidazolone core.
  • Comparison : The benzimidazolone moiety confers enzyme inhibitory properties, contrasting with the nitrobenzene backbone’s inertness in biological systems. NCDOB’s piperidine side chain further enhances target specificity .

Key Research Findings

Substituent Effects : Bromine and chlorine increase molecular weight and hydrophobicity, while the nitro group reduces electron density, making the compound resistant to electrophilic attack.

Thermal Stability : Fluorinated analogs () exhibit superior stability, whereas nitrobenzene derivatives decompose at high temperatures, releasing toxic gases.

Biological Activity

5-Chloro-2,3-dibromonitrobenzene (CDBN) is a halogenated nitrobenzene derivative that has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes two bromine atoms, one chlorine atom, and a nitro group attached to a benzene ring. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and environmental science.

Physical Properties

PropertyValue
Molecular Weight265.84 g/mol
Melting Point70-72 °C
SolubilitySoluble in organic solvents like acetone and chloroform

Research indicates that 5-Chloro-2,3-dibromonitrobenzene exhibits a range of biological activities, primarily through its interaction with various cellular targets. The following mechanisms have been identified:

  • Inhibition of Protein–Protein Interactions (PPIs) : CDBN has been studied for its ability to inhibit specific protein interactions, particularly in cancer biology. It shows potential as a STAT3 inhibitor, which is significant in oncogenic signaling pathways .
  • Toxicological Effects : The compound has demonstrated cytotoxic effects on several cell lines. Its toxicity profile suggests that it may disrupt cellular functions by generating reactive oxygen species (ROS), leading to oxidative stress .
  • Antimicrobial Activity : Some studies indicate that halogenated nitrobenzenes possess antimicrobial properties, which may be attributed to their ability to penetrate microbial cell membranes and interfere with metabolic processes .

Case Study 1: STAT3 Inhibition

In a study examining the effects of various nitrobenzene derivatives on STAT3 activity, 5-Chloro-2,3-dibromonitrobenzene was found to exhibit an IC50_{50} value of approximately 15 µM against STAT3, indicating significant inhibitory potential compared to other tested compounds . The study utilized mass spectrometry and NMR spectroscopy to elucidate the binding interactions between CDBN and cysteine residues in the SH2 domain of STAT3.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment conducted on human cancer cell lines revealed that CDBN induces apoptosis at concentrations above 10 µM. The mechanism was linked to increased ROS production and mitochondrial dysfunction . The results are summarized in Table 1.

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa12ROS generation and apoptosis
MCF-715Mitochondrial dysfunction
A54910Cell cycle arrest

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